(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

Chiral Purity Enantiomeric Excess Asymmetric Synthesis

This (R)-configured hydrochloride salt is the critical chiral intermediate for asymmetric synthesis of TAK-242 (TLR4 inhibitor) and DPP-4 inhibitors. Substituting with (S)-enantiomer, racemate, or free base introduces stereochemical errors that compromise target binding and synthetic outcomes. At 95% purity with defined 89.86% ee, this building block ensures reaction reproducibility and downstream chiral fidelity. Tested in reductive amination and nucleophilic substitution workflows.

Molecular Formula C8H10Cl2FN
Molecular Weight 210.073
CAS No. 1257106-65-2
Cat. No. B597081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride
CAS1257106-65-2
Molecular FormulaC8H10Cl2FN
Molecular Weight210.073
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)F)Cl)N.Cl
InChIInChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
InChIKeyPNZRFOSIIFHDFS-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

The Chiral Arylalkylamine Building Block (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride for Asymmetric Synthesis and Pharmaceutical R&D


(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (CAS 1257106-65-2) is a chiral, non-racemic arylalkylamine salt featuring a stereocenter at the α-position adjacent to a 3-chloro-4-fluorophenyl ring. As an enantiomerically enriched (R)-configured hydrochloride salt, it serves as a versatile chiral synthon and building block for the synthesis of pharmacologically active molecules, including Toll-like receptor 4 (TLR4) inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors. Its stereochemical integrity and salt form differentiate it from racemic mixtures, the (S)-enantiomer, and the free base, making it a critical intermediate for asymmetric synthesis workflows where optical purity and solubility dictate downstream success [1].

Why Interchanging (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride with Its Enantiomer, Racemate, or Free Base Compromises Project Integrity


Generic substitution of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride with its (S)-enantiomer, racemic mixture, or free base introduces quantifiable risks that directly impact scientific outcomes. The (S)-enantiomer (CAS 2413817-93-1) exhibits opposite stereochemistry, which can lead to divergent biological activity or failed stereoselective reactions in asymmetric synthesis. The racemic mixture (CAS 2331260-31-0) contains 50% of the unwanted (S)-enantiomer, effectively halving the concentration of the desired (R)-configured building block and introducing chiral impurities that propagate through multi-step syntheses. The free base (CAS 1012305-33-7) lacks the hydrochloride counterion, altering solubility, stability, and reactivity in key transformations. The evidence below quantifies these critical differences, demonstrating why procurement must be specific to this exact (R)-enantiomeric hydrochloride salt .

Quantitative Differentiation of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride vs. Closest Analogs: A Procurement Evidence Guide


Enantiomeric Excess (EE) of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride vs. (S)-Enantiomer

The (R)-enantiomer (CAS 1257106-65-2) is supplied with a specified enantiomeric excess (EE) of 89.86%, directly measured by chiral HPLC . In contrast, the (S)-enantiomer (CAS 2413817-93-1) is routinely offered with only a chemical purity specification (95-98%) and no reported EE value . This absence of EE quantification for the (S)-enantiomer represents a significant procurement risk for chiral applications.

Chiral Purity Enantiomeric Excess Asymmetric Synthesis

Chiral Purity and Enantiomeric Composition of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride vs. Racemic Mixture

The target compound (CAS 1257106-65-2) is an enantiomerically enriched single enantiomer with a defined EE of 89.86% . The racemic mixture (CAS 2331260-31-0) is a 1:1 mixture of (R)- and (S)-enantiomers, containing only 50% of the desired (R)-configured building block by mole fraction . This means that for any given mass of racemic material, only half is the desired stereoisomer.

Chiral Resolution Stereoselective Synthesis Pharmaceutical Intermediates

Validated Application as a Key Intermediate in TLR4 Inhibitor TAK-242 Synthesis

The (R)-enantiomer (CAS 1257106-65-2) has been explicitly documented as a key intermediate in the synthesis of TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate), a selective Toll-like receptor 4 (TLR4) inhibitor with potent antisepsis activity in preclinical studies . No comparable documentation exists for the (S)-enantiomer or racemic mixture serving as intermediates in this validated synthetic pathway.

TLR4 Inhibitor Antisepsis Agent Pharmaceutical Intermediate

Chemical Purity Specification of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride vs. Free Base Form

The hydrochloride salt (CAS 1257106-65-2) is supplied with a minimum chemical purity specification of 95%+ and a defined EE of 89.86% . The corresponding free base (CAS 1012305-33-7) is offered with a purity specification of 95% , but no EE value is reported for the free base. Furthermore, the hydrochloride salt form confers higher aqueous solubility and improved stability compared to the free amine, which is critical for storage and reaction compatibility.

Chemical Purity Salt Form Procurement Specification

Availability and Unit Economics of (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride vs. (S)-Enantiomer

The (R)-enantiomer hydrochloride salt (CAS 1257106-65-2) is widely available from multiple reputable vendors (Chemscene, AKSci, Bidepharm, Activate Scientific) with transparent, published pricing and in-stock quantities for gram-scale procurement . In contrast, the (S)-enantiomer (CAS 2413817-93-1) is offered by fewer vendors, often with inquiry-only pricing, suggesting lower commercial availability and potentially longer lead times .

Procurement Supply Chain Cost Efficiency

High-Value Application Scenarios for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride Based on Quantified Differentiation


Synthesis of TLR4 Inhibitors (e.g., TAK-242) for Inflammation and Sepsis Research

Utilize (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (CAS 1257106-65-2) as a key chiral intermediate in the established synthetic route to TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate), a selective Toll-like receptor 4 (TLR4) inhibitor with documented antisepsis activity. The (R)-configuration of this building block is essential for achieving the correct stereochemistry of the final active pharmaceutical ingredient. Substitution with the (S)-enantiomer or racemic mixture would yield the incorrect stereoisomer or a mixture, respectively, invalidating the synthetic route and compromising biological activity .

Asymmetric Synthesis of Chiral Amine-Containing Drug Candidates Requiring Defined Enantiomeric Purity

Employ (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride in stereoselective reactions (e.g., reductive aminations, nucleophilic substitutions) where the chiral integrity of the starting material is critical. The compound's specified enantiomeric excess of 89.86% provides a quantifiable baseline for chiral purity that can be tracked through multi-step syntheses, ensuring the stereochemical fidelity of downstream intermediates and final products. In contrast, using the (S)-enantiomer or racemic mixture introduces undefined or undesired stereochemical outcomes that compromise synthetic efficiency and product purity .

Development of DPP-4 Inhibitors and Other Antidiabetic Agents

Leverage (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride as a starting material for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of therapeutics used in the management of type 2 diabetes. The (R)-configured chiral amine serves as a key pharmacophoric element in these inhibitors, and the use of the incorrect enantiomer could abolish target binding. Procurement of the specified (R)-enantiomeric hydrochloride salt ensures alignment with the stereochemical requirements of the DPP-4 inhibitor pharmacophore .

Chiral Resolution and Analytical Method Development Studies

Use (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride as a reference standard for chiral HPLC method development and enantiomeric purity analysis. The compound's defined EE of 89.86% provides a calibration point for quantifying enantiomeric excess in reaction mixtures or for evaluating the performance of chiral stationary phases. Its commercial availability from multiple vendors with published pricing ensures reliable access for routine analytical workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.